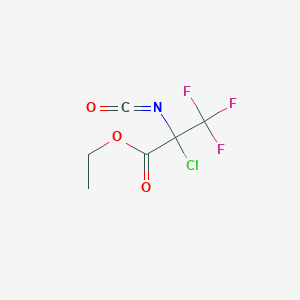
4-(Heptafluoropropylsulfonyl)chlorobenzene
Übersicht
Beschreibung
4-(Heptafluoropropylsulfonyl)chlorobenzene is a chemical compound with the molecular formula C9H4ClF7O2S and a molecular weight of 344.63 g/mol . It is primarily used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 4 hydrogen atoms, 1 chlorine atom, 7 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes in Fuel Cells
Research by Matsumoto et al. (2009) involves the development of sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the importance of such compounds in creating efficient proton exchange membranes. The study emphasizes the phase-separated structures that enable effective proton conduction, a principle that could be relevant to derivatives like 4-(Heptafluoropropylsulfonyl)chlorobenzene in enhancing fuel cell performance (Matsumoto, Higashihara, & Ueda, 2009).
Advanced Oxidation Processes
Li et al. (2018) describe the use of Fe(III)-doped g-C3N4 in activating peroxymonosulfate for the selective degradation of phenolic compounds. This research demonstrates the potential of specific chemical structures in mediating advanced oxidation processes, which might be applicable to the functionalities present in this compound, especially in environmental remediation efforts (Li, Shan, & Pan, 2018).
Synthesis of Polysulfates and Polysulfonates
Gao et al. (2017) discuss the synthesis of polysulfates and polysulfonates using a sulfur(VI) fluoride exchange reaction catalyzed by bifluoride salts. The research highlights the importance of such reactions in creating materials with exceptional mechanical properties, indicating the potential utility of this compound in synthesizing advanced polymeric materials (Gao et al., 2017).
Analytical Method Development
Nuhu et al. (2011) utilize functionalized polysulfone membranes for the extraction of chlorinated hydrocarbons from water, showcasing the application of such materials in environmental analysis and monitoring. This suggests that compounds like this compound could play a role in developing new analytical methods for detecting environmental pollutants (Nuhu, Basheer, Abu-Thabit, Alhooshani, & Al-Arfaj, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-chloro-4-(1,1,2,2,3,3,3-heptafluoropropylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClF7O2S/c10-5-1-3-6(4-2-5)20(18,19)9(16,17)7(11,12)8(13,14)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBJMAPJQZNKML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(C(C(F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClF7O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366278 | |
| Record name | 1-chloro-4-[(1,1,2,2,3,3,3-heptafluoropropane)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65538-06-9 | |
| Record name | 1-chloro-4-[(1,1,2,2,3,3,3-heptafluoropropane)sulfonyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Ethyl 3-[(4-fluorophenyl)thio]propanoate](/img/structure/B1621296.png)